(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Description
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C52H60N2P2 and its molecular weight is 775 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZEPZYYHSWHV-CDKYPKJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855640 | |
Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150113-66-8 | |
Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine in enantioselective hydrogenation reactions?
A1: (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine acts as a chiral ligand in a catalyst system for the enantioselective hydrogenation of esters. [] This means it binds to a metal center (in this case, Ruthenium) and creates a chiral environment around the metal. This chirality allows the catalyst to differentiate between the two enantiomers of a racemic ester, leading to the preferential formation of one enantiomer of the product alcohol.
Q2: How does the structure of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine influence its catalytic properties?
A2: While the provided research [] doesn't delve into specific structure-activity relationships, it can be inferred that the chirality of the cyclohexane-1,2-diamine core plays a crucial role in inducing enantioselectivity. Additionally, the bis(3,5-dimethylphenyl)phosphino groups are bulky and electron-rich, likely influencing both the catalyst's activity and selectivity by controlling the steric and electronic environment around the metal center. Further studies exploring modifications to these groups could provide valuable insight into the structure-activity relationship.
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